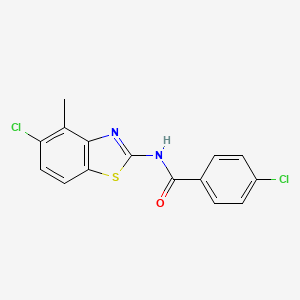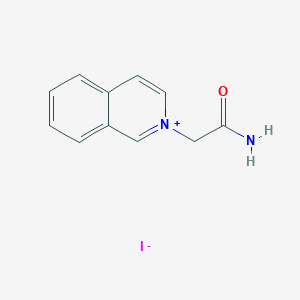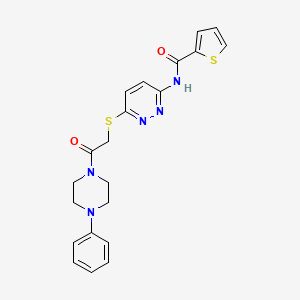
4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C15H11ClN2OS . The compound is part of the benzamide and benzothiazole families .
Molecular Structure Analysis
The molecular structure of “4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” include its molecular weight, which is 302.77864 . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
4-Chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide and its derivatives have been extensively studied for their potential anticancer applications. Research has shown that certain derivatives, such as those synthesized from indapamide, demonstrate significant proapoptotic activity against melanoma cell lines, with promising growth inhibition and anticancer activity (Yılmaz et al., 2015). Similarly, other studies have designed and synthesized benzamide derivatives containing substituted heteroaryl rings, which showed moderate to high potency as RET kinase inhibitors, indicating potential for cancer therapy (Han et al., 2016).
Pharmacological Screening
Compounds derived from benzothiazoles and pyrazoles, including those with a 4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide structure, have been synthesized and screened for various pharmacological activities. These compounds were found to have notable anti-microbial and anti-oxidant activities, highlighting their potential in pharmaceutical applications (Raparla et al., 2013).
Structural Analysis
The structural analysis of these compounds plays a crucial role in understanding their properties and potential applications. X-ray crystallography has been used to analyze the crystal structure of novel benzothiazole compounds, providing insights into their molecular conformation and interactions (Ćaleta et al., 2008).
Antitubercular Activity
Further research has explored the antitubercular activities of benzamide derivatives, demonstrating that certain compounds exhibit significant activity against Mycobacterium tuberculosis, making them promising candidates for antitubercular drug development (Nayak et al., 2016).
Antihyperglycemic Potential
Benzothiazole derivatives have also been studied for their potential as antihyperglycemic agents. For instance, a series of benzamide derivatives were prepared and identified as promising candidates for the treatment of diabetes mellitus, demonstrating the versatility of 4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide in therapeutic applications (Nomura et al., 1999).
Zukünftige Richtungen
The future directions for research on “4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” could include further studies on its synthesis, properties, and potential applications. This could involve exploring its biological activity, environmental impact, and possible uses in various industries .
Eigenschaften
IUPAC Name |
4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-11(17)6-7-12-13(8)18-15(21-12)19-14(20)9-2-4-10(16)5-3-9/h2-7H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAABZZZYGOJBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2634839.png)
![2-(3-Methoxypyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2634840.png)
![3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2634845.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2634847.png)





![2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2634855.png)
![N-[3-[4-[(4-Methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2634856.png)

